Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

Description

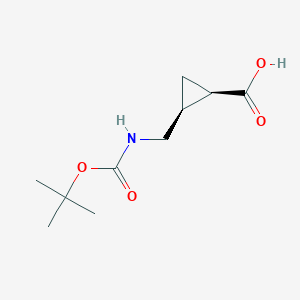

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid is a cyclopropane-derived organic compound featuring a carboxylic acid group at the 1-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 2-position in the cis configuration. This compound is of interest in medicinal chemistry and peptide synthesis due to the cyclopropane ring’s rigidity, which can enhance metabolic stability and conformational control in drug candidates .

Properties

IUPAC Name |

(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVABYODYESELSO-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638768-80-5 | |

| Record name | rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the Boc-protected amino group. One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amine derivatives.

Scientific Research Applications

Chemistry

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid serves as a critical building block in organic synthesis, particularly for:

- Amino Acids and Peptides : Used in the synthesis of novel amino acids and peptide-based drugs.

Biology

In biological research, this compound is utilized for:

- Enzyme Mechanisms : It mimics substrates or inhibitors, allowing for the study of enzyme kinetics and mechanisms.

Medicine

The compound plays a significant role in pharmaceutical development:

- Drug Development : As a precursor for synthesizing peptide-based therapeutics targeting specific biological pathways.

Industry

In industrial applications, it is employed for producing specialty chemicals and materials due to its reactivity and ability to form diverse derivatives.

The biological activity of this compound is primarily attributed to its structural properties. The cyclopropane ring can undergo ring-opening reactions essential for forming biologically active compounds.

Applications in Drug Development

This compound's unique structure allows for the design of novel therapeutics, particularly those that target specific enzymes or receptors involved in various diseases.

Mechanism of Action

The mechanism of action of cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid largely depends on its role as an intermediate or a protecting group in chemical reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include cyclopropane, cyclopentane, and cyclohexane derivatives with Boc-protected amino and carboxylic acid groups. Differences in ring size, substituent positioning, and steric effects influence their physical and chemical properties.

Table 1: Structural and Physical Properties of Analogs

Key Observations :

- Melting Points : Cyclopentane analogs (e.g., CAS 136315-70-3) show significantly higher melting points (245–250°C) compared to cyclohexane (127–133°C) or cyclopropane derivatives, likely due to tighter crystal packing .

Commercial Availability and Pricing

Pricing varies significantly based on ring size, purity, and supplier.

Table 2: Pricing and Suppliers (as of 2024)

Key Observations :

Biological Activity

Cis-2-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid, also known by its CAS number 1638768-80-5, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

- Chemical Formula: C10H17NO4

- Molecular Weight: 215.25 g/mol

- CAS Number: 1638768-80-5

- InChI Key: ZVABYODYESELSO-BQBZGAKWSA-N

The compound features a cyclopropane ring, which contributes to its unique steric and electronic properties. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines.

This compound has been studied for its potential role as a prodrug and inhibitor in various biochemical pathways. Its structural components suggest possible interactions with enzymes involved in amino acid metabolism and peptide synthesis.

-

Enzyme Inhibition:

- Preliminary studies indicate that the compound may act as an inhibitor of carboxypeptidases, enzymes that play a crucial role in protein digestion and processing. This inhibition can affect various physiological processes, potentially leading to therapeutic applications in treating metabolic disorders.

-

Biocatalysis:

- The compound's structure is conducive to biocatalytic processes, which utilize natural catalysts like enzymes for chemical reactions. Research has shown that derivatives of cyclopropane compounds can be effectively synthesized using lipases, suggesting that this compound could be synthesized or activated through similar enzymatic pathways .

Case Studies

- Synthesis and Characterization:

- Biological Assays:

- Therapeutic Potential:

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 1638768-80-5 |

| Purity | >98% |

| Enzyme Target | Carboxypeptidases |

| Potential Applications | Thromboembolic disorder treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.